

# Mass Spectrometry Analysis of N-isopentyl-3,5-dimethylbenzamide: A Technical Guide

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## Compound of Interest

Compound Name: *N-isopentyl-3,5-dimethylbenzamide*

Cat. No.: *B1185880*

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Disclaimer: As of the latest literature review, specific experimental mass spectrometry data for **N-isopentyl-3,5-dimethylbenzamide** is not readily available in public databases. The following guide is constructed based on established principles of mass spectrometry for structurally similar aromatic amides. The fragmentation patterns and quantitative data presented are predictive and intended to serve as a reference for researchers undertaking the analysis of this compound.

## Introduction

**N-isopentyl-3,5-dimethylbenzamide** is a synthetic amide with potential applications in various fields, including agrochemicals and pharmaceuticals. As with any novel compound, thorough analytical characterization is crucial for its identification, purity assessment, and metabolic studies. Mass spectrometry (MS), often coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), is a powerful tool for elucidating the structure and fragmentation pathways of such molecules. This guide provides a comprehensive overview of the theoretical mass spectrometric behavior of **N-isopentyl-3,5-dimethylbenzamide** and outlines experimental protocols for its analysis.

## Predicted Mass Spectrometry Data

The quantitative data presented below is a theoretical prediction of the mass-to-charge ratios ( $m/z$ ) and potential relative abundances of the major fragments of **N-isopentyl-3,5-**

**dimethylbenzamide** under electron ionization (EI) conditions. The molecular weight of **N-isopentyl-3,5-dimethylbenzamide** (C<sub>14</sub>H<sub>21</sub>NO) is 219.33 g/mol .

Predicted Fragment Ion	Structure	m/z (Predicted)	Relative Abundance (Predicted)	Fragmentation Pathway
Molecular Ion	[C <sub>14</sub> H <sub>21</sub> NO] <sup>+•</sup>	219	Moderate	Electron Ionization
3,5-Dimethylbenzoyl cation	[C <sub>9</sub> H <sub>9</sub> O] <sup>+</sup>	133	High	α-cleavage at the C-N bond
Loss of CO from benzoyl cation	[C <sub>8</sub> H <sub>9</sub> ] <sup>+</sup>	105	Moderate	Neutral loss of CO
Isopentyl cation	[C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>	71	Moderate	Cleavage of the N-isopentyl bond
McLafferty Rearrangement Product	[C <sub>10</sub> H <sub>13</sub> NO] <sup>+•</sup>	163	Moderate to Low	γ-hydrogen transfer followed by C-C bond cleavage
Loss of isobutene from Molecular Ion	[C <sub>10</sub> H <sub>13</sub> NO] <sup>+•</sup>	163	Moderate to Low	Rearrangement and elimination
Phenyl cation derivative	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	77	Low	Further fragmentation of the aromatic ring

## Experimental Protocols

The following are generalized protocols for the analysis of **N-isopentyl-3,5-dimethylbenzamide** using GC-MS and LC-MS. Optimization of these methods will be necessary based on the specific instrumentation and sample matrix.

# Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like **N-isopentyl-3,5-dimethylbenzamide**.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Injection:
  - Injector Temperature: 250 °C
  - Injection Volume: 1  $\mu$ L
  - Split Ratio: 10:1 (can be adjusted based on concentration)
- Oven Temperature Program:
  - Initial Temperature: 100 °C, hold for 1 minute.
  - Ramp: Increase to 280 °C at a rate of 15 °C/min.
  - Final Hold: Hold at 280 °C for 5 minutes.
- MS Parameters:
  - Ion Source Temperature: 230 °C
  - Ionization Energy: 70 eV
  - Mass Range: m/z 40-400

- Scan Mode: Full scan

## Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

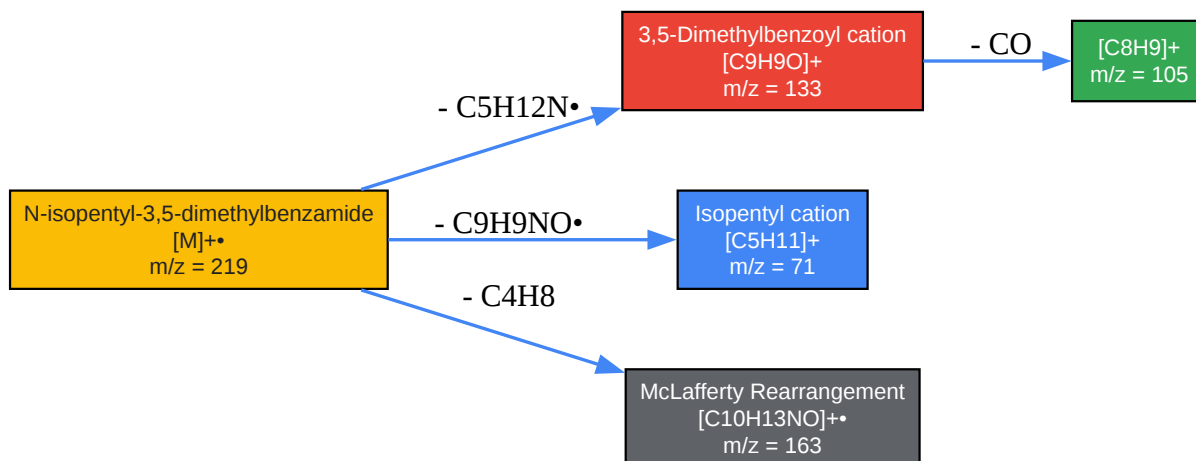
LC-MS is advantageous for less volatile compounds or for analyses requiring higher sensitivity.

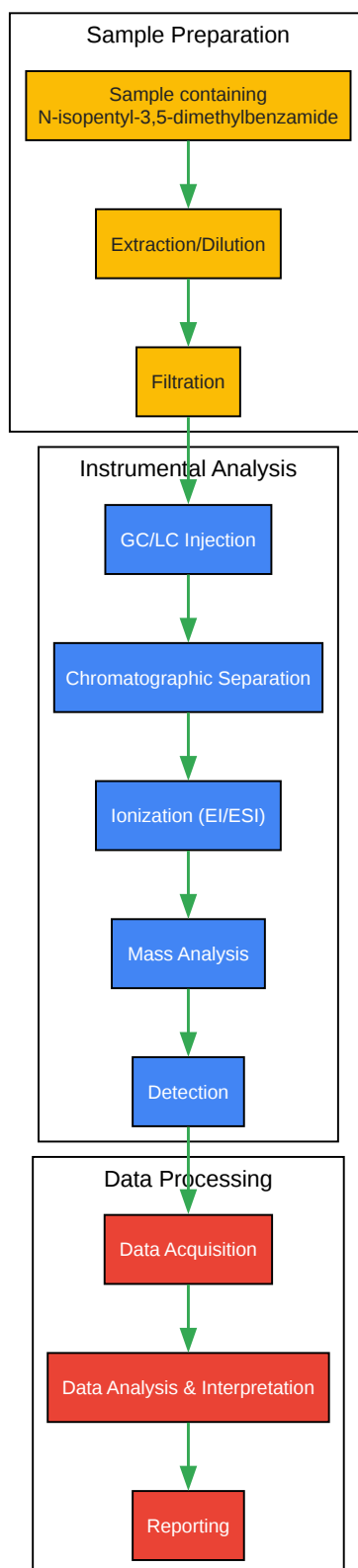
- Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8  $\mu$ m particle size).
- Mobile Phase:
  - A: 0.1% Formic acid in water
  - B: 0.1% Formic acid in acetonitrile
- Gradient Elution:
  - 0-2 min: 30% B
  - 2-10 min: 30% to 95% B
  - 10-12 min: 95% B
  - 12-12.1 min: 95% to 30% B
  - 12.1-15 min: 30% B
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5  $\mu$ L
- MS Parameters:

- Ionization Mode: Positive ESI
- Capillary Voltage: 3.5 kV
- Drying Gas Temperature: 325 °C
- Drying Gas Flow: 8 L/min
- Nebulizer Pressure: 35 psi
- Fragmentor Voltage: 120 V
- Mass Range: m/z 50-500

## Visualizations

### Predicted Fragmentation Pathway of N-isopentyl-3,5-dimethylbenzamide





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